molecular formula C9H10N4 B3085523 (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine CAS No. 1156708-95-0

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B3085523
CAS No.: 1156708-95-0
M. Wt: 174.20
InChI Key: FSOQUDFNGOHDNN-UHFFFAOYSA-N
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Description

“(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” is a small organic molecule featuring an imidazole core substituted at the 5-position with a pyridin-2-yl group and at the 2-position with a methanamine side chain. This structure combines aromatic heterocycles (imidazole and pyridine) with a primary amine, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine moiety enhances hydrogen-bonding and π-π stacking interactions, while the imidazole ring contributes to metal coordination and acid-base reactivity. The primary amine group allows for further functionalization, such as reductive amination or conjugation with electrophiles .

Its synthesis likely involves reductive amination or coupling reactions, as seen in related imidazole derivatives .

Properties

IUPAC Name

(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOQUDFNGOHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazole ring. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which results in the formation of imidazo[1,2-a]pyridines . The reaction conditions are generally mild, and the use of microwave irradiation can significantly enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional diversity of imidazole-based methanamine derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of “(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” with key analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5: Pyridin-2-yl; 2: Methanamine C9H10N4 ~174 (estimated) Potential ligand for receptors or kinases
(5-Phenyl-1H-imidazol-2-yl)methanamine (CAS 175531-38-1) 5: Phenyl; 2: Methanamine C10H11N3 173.22 Preclinical studies (e.g., adenosine receptor ligands)
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine (CAS 933722-03-3) 1: Phenylethyl; 2: Methanamine C12H15N3 201.27 Increased lipophilicity; drug intermediate
(5-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride 5: 4-Methoxyphenyl; 2: Methanamine C11H14N3O·2HCl 280.17 (with HCl) Enhanced solubility (salt form); discontinued commercial availability
[5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine (CAS 1256793-51-7) Pyridine-2-yl linked to imidazol-1-yl C9H10N4 174.21 Dual heteroaromatic system; materials science applications

Key Observations :

  • Pyridine vs. Phenyl Substitution : The pyridin-2-yl group (electron-deficient aromatic ring) in the target compound may enhance hydrogen-bonding and metal coordination compared to phenyl-substituted analogs, which prioritize hydrophobic interactions .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetics .
  • Positional Isomerism : Substitution at the 1-position of imidazole (e.g., phenylethyl group in ) introduces steric bulk, reducing binding affinity to flat binding pockets .
Commercial and Research Status
  • Phenyl-substituted analogs (e.g., ) are more widely studied preclinically, while pyridine derivatives remain underexplored .

Biological Activity

The compound (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine , a derivative of imidazole and pyridine, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}N4_{4}, with a molecular weight of 174.21 g/mol. The compound consists of a pyridine ring and an imidazole ring linked through a methanamine group, which enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds have shown promising results, indicating their potential as antimicrobial agents.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1.56 - 3.12Effective
Escherichia coli3.12 - 6.25Moderate efficacy
Candida albicans6.25 - 12.5Limited effectiveness

Antitumor Activity

The compound has also been investigated for its antitumor properties, particularly in inhibiting cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways . The IC50_{50} values for these effects vary by cell line but generally fall within the micromolar range.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.23Apoptosis induction
HeLa (Cervical Cancer)8.45Cell cycle arrest
A549 (Lung Cancer)12.67Inhibition of proliferation

Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes, making it a candidate for drug development targeting diseases such as cancer and infections. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as cancer cells.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1A_{1A} receptor, which is implicated in mood regulation and anxiety disorders .
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Clostridium difficile, showing significant inhibition at concentrations as low as 1 µg/mL .
  • Antitumor Study : In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent .
  • Neuroprotective Properties : Research has indicated that this compound may possess neuroprotective effects by modulating serotonergic pathways, suggesting applications in treating anxiety and depression .

Q & A

Q. How can researchers optimize the synthesis of (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use chloroform (CHCl₃) for intermediate reactions, as demonstrated in the synthesis of structurally similar imidazole derivatives .
  • Acid Catalysis : Introduce 4 M HCl in dioxane to facilitate deprotection or cyclization steps, followed by recrystallization from methanol/diethyl ether to enhance purity .
  • Workup Optimization : Extract the organic layer with saturated NaHCO₃ to remove acidic impurities, then dry over MgSO₄ and concentrate in vacuo .
  • Yield Monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.07 mmol starting material yielding 64% product) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ or CDCl₃ to resolve imidazole NH protons (δ ~13.6 ppm) and pyridine aromatic signals (δ ~8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 226.106 g/mol for related imidazole derivatives) using high-resolution MS .
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for imidazole-pyridine torsion angles .

Q. What initial biological screening strategies are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays : Test against B-Raf or TGFβR1 kinases due to structural similarity to known inhibitors (e.g., SB590885) .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing methods for analogous imidazole derivatives .
  • Cellular Uptake Studies : Employ fluorescence labeling (e.g., triphenylamine-imidazole probes) to assess membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data on imidazole-pyridine torsion angles be resolved?

Methodological Answer:

  • Multi-Software Validation : Compare SHELXL-refined structures with outputs from PHENIX or OLEX2 to identify systematic errors .
  • Twinned Data Analysis : Use SHELXE for high-throughput phasing if twinning is suspected, particularly for low-symmetry space groups .
  • DFT Calculations : Validate experimental torsion angles via quantum mechanical optimization (e.g., B3LYP/6-31G*) to reconcile discrepancies .

Q. What computational approaches predict the compound’s interaction with biological targets like uPAR or riboswitches?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to uPAR, focusing on the methanamine group’s electrostatic interactions with Asp128 and Arg148 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of imidazole-pyridine stacking in riboswitch pockets (e.g., TPP riboswitch) .
  • SAR Analysis : Compare with analogues like (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine to identify critical substituents for target affinity .

Q. How should researchers address contradictory results in biological activity across in vitro vs. in vivo models?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the pyridine ring) that may alter activity in vivo .
  • PK/PD Modeling : Integrate plasma concentration-time curves with in vitro IC₅₀ data to explain efficacy gaps .
  • Cellular Context : Test in co-culture systems (e.g., cancer-associated fibroblasts) to mimic in vivo microenvironments affecting drug response .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Strategy :

  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme batches across labs .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out pan-inhibition artifacts .
  • Structural Validation : Re-analyze inhibitor-enzyme co-crystals to confirm binding mode vs. crystallographic artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
Reactant of Route 2
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

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